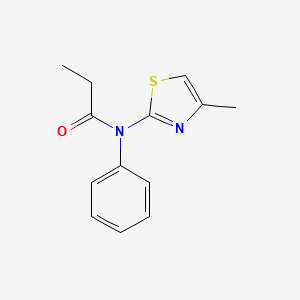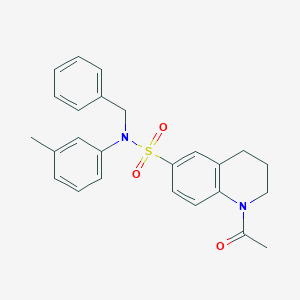
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide, also known as MTTP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MTTP is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This compound has also been found to exhibit analgesic properties, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, making it easy to store and transport. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another area of research could be to study the mechanism of action of this compound in more detail to better understand its effects. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for other diseases such as arthritis and pain management.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methyl-2-aminothiazole with phenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-12(16)15(11-7-5-4-6-8-11)13-14-10(2)9-17-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSVSVPROLQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)